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Introduction

Ethylidenebis(trichlorosilane), also known as 1,1-bis(trichlorosilyl)ethane, is an organosilicon
compound with the chemical formula C2HaCleSi2.[1][2][3][4][5] This highly reactive molecule
serves as a valuable precursor and intermediate in the synthesis of more complex
organosilicon materials. Its primary utility lies in the fields of materials science and inorganic
chemistry, particularly as a monomer for specialized polymers and as a precursor for the
deposition of silicon-containing thin films. Due to its reactive nature, particularly its sensitivity to
moisture, stringent handling procedures are required. This guide provides a comprehensive
overview of its chemical and physical properties, synthesis, potential applications, and safety
considerations.

Chemical and Physical Properties

A summary of the key quantitative data for Ethylidenebis(trichlorosilane) is presented in
Table 1. This data has been compiled from various chemical suppliers and databases.
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Property Value Reference

Molecular Formula C2H4CleSi2 [1112113114]

Molecular Weight 296.94 g/mol [1112]14]

CAS Number 18076-92-1 [11[2][3][4]

Boiling Point 163.3 °C at 760 mmHg [2]

Density 1.472 g/lcm3 [2][4]

Flash Point 419 °C [2]

Refractive Index 1.484 [2]

Vapor Pressure 2.71 mmHg at 25°C [2]
Synthesis

The primary method for the synthesis of 1,1-bis(trichlorosilyl)ethane is the hydrosilylation of
vinyltrichlorosilane with trichlorosilane. The reaction involves the addition of the Si-H bond of
trichlorosilane across the double bond of vinyltrichlorosilane. The selectivity of this reaction,
yielding either the a-adduct (1,1-bis(trichlorosilyl)ethane) or the B-adduct (1,2-
bis(trichlorosilyl)ethane), is highly dependent on the catalyst used.[6][7]

Experimental Protocol: Catalytic Hydrosilylation

A detailed experimental protocol for the synthesis of 1,1-bis(trichlorosilyl)ethane is described by
Marciniec et al.[6][7] The selective formation of the a-adduct is achieved using a palladium-
based catalyst.

Materials:

Vinyltrichlorosilane

Trichlorosilane

Tetrakis(triphenylphosphine)palladium(0) catalyst

Argon (or other inert gas)
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e Solvent (optional, the reaction can be run neat)
» Standard glassware for air-sensitive reactions (e.g., Schlenk line, septa, needles)
Procedure:

o All glassware should be thoroughly dried and purged with an inert gas (e.g., argon) to
exclude moisture.

 In a two-necked round-bottom flask equipped with a condenser and a magnetic stirrer,
vinyltrichlorosilane and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) are
added under an inert atmosphere.

e Trichlorosilane is then added to the mixture. The molar ratio of trichlorosilane to
vinyltrichlorosilane is typically near 1:1.

o The reaction mixture is heated under reflux. The progress of the reaction can be monitored
by gas chromatography (GC).

e Upon completion, the product, 1,1-bis(trichlorosilyl)ethane, can be isolated and purified by
fractional distillation under reduced pressure.
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Synthesis workflow for 1,1-bis(trichlorosilyl)ethane.

Applications in Materials Science

Ethylidenebis(trichlorosilane) is primarily used as a precursor for the synthesis of silicon-
containing polymers and as a deposition precursor in Chemical Vapor Deposition (CVD)
processes.

Precursor for Silicon-Containing Polymers

The two trichlorosilyl groups in the molecule are highly reactive and can be hydrolyzed to form
silanols, which can then undergo condensation polymerization to form polysiloxanes. The
ethylidene bridge between the two silicon atoms imparts specific structural characteristics to
the resulting polymer, influencing its thermal and mechanical properties.

Chemical Vapor Deposition (CVD) Precursor

Organosilicon compounds are widely used as precursors in CVD to deposit thin films of silicon
dioxide, silicon carbide, and other silicon-containing materials for the semiconductor industry.[4]
[8][9][10][11] While specific CVD protocols for ethylidenebis(trichlorosilane) are not readily
available in the literature, a general workflow can be described based on established CVD
processes for similar organosilanes.

General Experimental Workflow for CVD:

o Substrate Preparation: The substrate (e.g., a silicon wafer) is cleaned to remove any
contaminants.

e Precursor Volatilization: Liquid Ethylidenebis(trichlorosilane) is heated in a bubbler to
generate a vapor. An inert carrier gas (e.g., argon or nitrogen) is passed through the bubbler
to transport the precursor vapor to the reaction chamber.

» Deposition: The substrate is heated to a high temperature inside the CVD reactor. The
precursor vapor, often mixed with a co-reactant gas (e.g., an oxidant like Oz or N20O for SiO2
deposition), is introduced into the reactor. The precursor decomposes on the hot substrate
surface, leading to the formation of a thin film.
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+ Byproduct Removal: Volatile byproducts of the reaction are removed from the chamber by
the vacuum system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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